

# Mizacorat (AZD9567): A Technical Guide for Researchers

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## An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Novel Selective Glucocorticoid Receptor Modulator

For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Mizacorat** (AZD9567), a first-inclass, oral, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by AstraZeneca, **Mizacorat** is under investigation as an anti-inflammatory agent with a potentially improved safety profile compared to traditional corticosteroids like prednisolone. This document details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental findings.

## **Chemical Structure and Physicochemical Properties**

**Mizacorat** is a complex small molecule with a distinct chemical scaffold that differentiates it from steroidal glucocorticoids.[1] Its chemical identity and key properties are summarized below.



Property	Value	Reference(s)
IUPAC Name	2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide	[1]
Synonyms	AZD9567, AZD-9567	[1]
CAS Number	1893415-00-3	[1]
Molecular Formula	C27H28F2N4O3	[1]
Molecular Weight	494.543 g/mol	_
SMILES	CC(C)INVALID-LINK OC2=CC3=C(C=C2)N(N=C3) C4=CN(C(=O)C=C4)C)NC(=O) C(C)(F)F	
InChI Key	ZQFNDBISEYQVRR- LOSJGSFVSA-N	<del>-</del>
Physical State	Solid (assumed)	-
Solubility	DMSO	-

## **Mechanism of Action and Signaling Pathway**

**Mizacorat** is a selective agonist of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which act as full agonists, **Mizacorat** is a partial agonist. This partial agonism is believed to be key to its differentiated safety profile. It binds to the GR with high affinity, leading to a unique conformational change in the receptor and a distinct transcriptomic response compared to steroids.

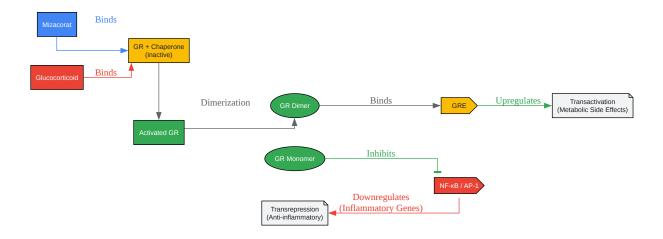
The primary anti-inflammatory mechanism of glucocorticoids involves two main pathways:

• Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1). This leads to the downregulation of inflammatory cytokines, chemokines, and adhesion molecules.



Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the
promoter regions of genes, leading to the upregulation of anti-inflammatory proteins and also
genes associated with metabolic side effects.

**Mizacorat** is designed to preferentially engage in transrepression while having a reduced capacity for transactivation. This dissociation is thought to preserve the anti-inflammatory effects while minimizing the adverse effects associated with broad transactivation, such as hyperglycemia and osteoporosis.



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Caption: Glucocorticoid receptor signaling pathway.

# Pharmacological Properties Pharmacodynamics

**Mizacorat** has demonstrated potent anti-inflammatory effects comparable to prednisolone in preclinical and clinical studies. A key finding is the separation of its anti-inflammatory activity



from its effects on glucose metabolism.

Parameter	Mizacorat (AZD9567)	Prednisolone	Reference(s)
Receptor Selectivity	High affinity for GR; 104-fold lower affinity for mineralocorticoid receptor (MR) compared to prednisolone.	Binds to both GR and MR.	
Anti-inflammatory Potency	40 mg dose is equipotent to 20 mg prednisolone for inhibition of TNFα release.	Standard of care.	_
Effect on Glucose Homeostasis	Significantly smaller increase in glucose AUC during an oral glucose tolerance test (OGTT) compared to prednisolone.	Causes a significant increase in glucose AUC during OGTT.	
Effect on Gluconeogenic Enzymes	Does not upregulate transcription of gluconeogenic enzymes in human hepatocytes.	Upregulates transcription of gluconeogenic enzymes (e.g., TAT, PEPCK, G6Pase).	_
Effect on Insulin Secretion	Twofold lower inhibition of glucosestimulated insulin secretion in human pancreatic islets than prednisolone.	Inhibits glucose- stimulated insulin secretion.	

## **Pharmacokinetics**



Pharmacokinetic data for **Mizacorat** have been established in Phase I clinical trials in healthy volunteers.

Parameter	Value	Reference(s)
Route of Administration	Oral	
Apparent Clearance	Consistent across doses.	-
Volume of Distribution	Consistent across doses.	-
Half-life	Consistent for single versus repeated dosing.	_

## **Key Experimental Protocols**

The following sections outline the methodologies used in key preclinical and clinical experiments to characterize **Mizacorat**.

### **In Vitro Assays**

Glucocorticoid Receptor Binding Assay

- Objective: To determine the binding affinity of Mizacorat for the human glucocorticoid receptor.
- Methodology: A competition assay is performed using a fluorescently labeled glucocorticoid
   (e.g., Fluormone™ GS Red) and purified human GR. Mizacorat is added at various
   concentrations to compete with the fluorescent ligand for binding to the GR. The
   displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization,
   is used to calculate the binding affinity (Ki) of Mizacorat.

LPS-Stimulated Cytokine Release Assay

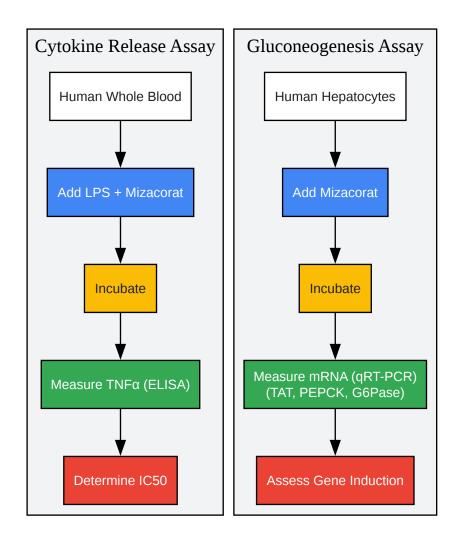
- Objective: To assess the anti-inflammatory activity of Mizacorat.
- Methodology: Human whole blood is incubated with lipopolysaccharide (LPS) to stimulate
  the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα).
   Mizacorat is added at various concentrations to determine its inhibitory effect on cytokine



production. The concentration of TNFα in the plasma is measured by ELISA. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of **Mizacorat**.

#### Hepatocyte Gluconeogenesis Assay

- Objective: To evaluate the effect of **Mizacorat** on glucose metabolism.
- Methodology: Primary human hepatocytes are treated with Mizacorat or a comparator (e.g., prednisolone). The mRNA expression of key gluconeogenic enzymes, such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase), is measured using quantitative real-time PCR (qRT-PCR). A lack of induction of these enzymes indicates a reduced potential for causing hyperglycemia.



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Caption: In vitro experimental workflows.

#### In Vivo Animal Models

Rat Model of Joint Inflammation

- Objective: To assess the in vivo anti-inflammatory efficacy of **Mizacorat**.
- Methodology: Joint inflammation is induced in rats, for example, using an injection of streptococcal cell wall (SCW) extract. Mizacorat is administered orally at various doses. The severity of joint inflammation is assessed by measuring paw swelling and other clinical scores. This model allows for the evaluation of the dose-dependent anti-inflammatory effects of Mizacorat in a living organism.

## **Clinical Trials and Safety Profile**

Mizacorat has been evaluated in Phase I and Phase IIa clinical trials.

- Phase I Studies (e.g., NCT02760316): These studies in healthy volunteers assessed the
  safety, tolerability, and pharmacokinetics of single and multiple ascending doses of
  Mizacorat. They also compared its pharmacodynamic effects on glucose metabolism and
  inflammatory markers to prednisolone. The results indicated that Mizacorat was safe and
  well-tolerated and showed a better profile regarding post-prandial glucose control compared
  to prednisolone.
- Phase IIa Study: This study evaluated the efficacy and safety of Mizacorat in patients with
  active rheumatoid arthritis. Patients were treated with equipotent doses of Mizacorat (40
  mg) or prednisolone (20 mg). Mizacorat demonstrated a similar efficacy profile to
  prednisolone in improving disease activity scores. Importantly, and in contrast to
  prednisolone, Mizacorat had no effect on the serum sodium:potassium ratio, consistent with
  its higher selectivity for the GR over the MR.

Safety and Tolerability: Across the completed clinical trials, **Mizacorat** has been shown to be safe and well-tolerated. No serious adverse events or events suggesting adrenal insufficiency were reported in the Phase I studies. Chronic toxicology studies in rodents (6 months) and non-human primates (9 months) have also been completed.



#### Conclusion

**Mizacorat** (AZD9567) is a promising non-steroidal selective glucocorticoid receptor modulator with a novel mechanism of action. Its ability to act as a partial GR agonist appears to translate into a dissociated profile, retaining the anti-inflammatory benefits of traditional glucocorticoids while reducing their metabolic and mineralocorticoid-related side effects. The data from in vitro, in vivo, and early clinical studies support its potential as a safer alternative to corticosteroids for the treatment of inflammatory diseases. Further clinical development will be crucial to fully characterize its efficacy and long-term safety profile in patient populations.

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#### References

- 1. Mizacorat Wikipedia [en.wikipedia.org]
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